GSK-J1 is a potent, selective, and cell-permeable inhibitor of histone demethylases, specifically targeting the Jumonji domain-containing protein (JMJD) family. [, , , , , , , , , , , , , , , , , , , , , ] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins around which DNA is wound, thereby influencing chromatin structure and gene transcription. [, , , , , , , , , , , , , , , , , , , , , ] GSK-J1's ability to inhibit these enzymes makes it a valuable tool for investigating the role of histone methylation in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , , ]
GSK-J1 is a small molecule inhibitor specifically targeting the Jumonji C domain-containing histone demethylase 3, also known as JMJD3. This compound has garnered significant attention in the field of epigenetics and inflammation due to its ability to modulate gene expression through histone methylation. GSK-J1 is classified as a histone lysine demethylase inhibitor, particularly affecting the trimethylation state of histone H3 at lysine 27 (H3K27me3), which is crucial for regulating inflammatory responses and various cellular processes.
GSK-J1 was developed as part of ongoing research into inhibitors of histone demethylases, with specific emphasis on JMJD3. The compound is identified by its CAS number 1373422-53-7 and has been classified under various categories including organic chemistry, molecular biology, and pharmacology. It is recognized for its potential therapeutic applications in treating inflammatory diseases by modulating epigenetic mechanisms.
The synthesis of GSK-J1 involves several chemical reactions that allow for the formation of its active structure. While specific synthetic pathways are often proprietary or unpublished, general methods include:
Technical details regarding the exact synthetic pathway may vary depending on the specific research context or application being pursued.
GSK-J1 has a complex molecular structure characterized by the following features:
The structural configuration allows GSK-J1 to effectively bind to JMJD3, disrupting its function and altering gene expression patterns related to inflammation.
GSK-J1 functions through specific chemical interactions with target enzymes:
These reactions underscore GSK-J1's role as a potent inhibitor within cellular contexts where JMJD3 is involved in inflammatory signaling pathways.
The mechanism of action for GSK-J1 involves several key processes:
GSK-J1 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how GSK-J1 can be effectively utilized in laboratory settings and potential clinical applications.
GSK-J1 has several scientific uses, particularly in research related to:
JMJD3 (KDM6B) is a Jumonji C (JmjC) domain-containing histone demethylase that catalyzes the removal of repressive trimethyl marks from histone H3 lysine 27 (H3K27me3). This enzymatic activity converts the transcriptionally repressive mark H3K27me3 to its mono- or unmethylated forms (H3K27me1/0), thereby enabling chromatin relaxation and gene activation [3] [7]. As an α-ketoglutarate (α-KG) and Fe(II)-dependent oxygenase, JMJD3 opposes the methyltransferase activity of Polycomb Repressive Complex 2 (PRC2), which deposits H3K27me3 to silence developmental and immune response genes [1] [3]. The dynamic balance between H3K27 methylation and demethylation governs cellular differentiation, immune activation, and oncogenesis. For example, during macrophage activation, JMJD3 is recruited to inflammatory gene promoters (e.g., TNFA, IL6) to erase H3K27me3 marks, facilitating NF-κB-driven transcription [1] [8].
Enzyme Target | Subfamily | IC₅₀ (μM) | Assay Type |
---|---|---|---|
JMJD3 (KDM6B) | KDM6 | 0.06 | AlphaScreen |
UTX (KDM6A) | KDM6 | 0.053 | AlphaScreen |
JARID1B (KDM5B) | KDM5 | 0.95 | AlphaScreen |
JARID1C (KDM5C) | KDM5 | 1.76 | AlphaScreen |
JMJD2A (KDM4A) | KDM4 | 44.3 | AlphaScreen |
JMJD2E (KDM4C) | KDM4 | 19.6 | AlphaScreen |
Epigenetic reprogramming—particularly H3K27me3 demethylation—is a cornerstone of innate immune memory. Pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) trigger rapid upregulation of JMJD3 in macrophages and epithelial cells, enabling the expression of pro-inflammatory mediators [1] [4]. Clinical evidence shows that JMJD3 is overexpressed in inflammatory conditions such as mastitis, osteoarthritis, and autoimmune disorders, correlating with elevated TNF-α, IL-1β, and IL-6 levels [4] [8] [10]. Crucially, JMJD3 amplifies inflammation through dual mechanisms: (1) Direct demethylation of H3K27me3 at cytokine gene promoters, and (2) Demethylase-independent interactions with transcription factors like NF-κB to enhance transcriptional elongation [3] [8]. This positions JMJD3 as a master regulator of immune hyperactivation.
The dual role of JMJD3 in inflammation and cancer makes it a compelling therapeutic target. In inflammatory diseases, JMJD3 ablation or inhibition reduces tissue damage by suppressing cytokine storms. For example, in LPS-induced mastitis, JMJD3 knockdown decreased TNF-α production by >60% and attenuated neutrophil infiltration [4] [8]. In oncology, JMJD3 exhibits context-dependent oncogenicity: It drives tumor progression in glioblastoma and prostate cancer by activating oncogenic pathways (e.g., Wnt/β-catenin), yet acts as a tumor suppressor in T-cell acute lymphoblastic leukemia (T-ALL) by promoting differentiation [3] [7]. GSK-J1, a first-in-class JMJD3 inhibitor, exploits this duality by selectively blocking the catalytic domain of JMJD3/UTX. Its ability to modulate disease-relevant epigenomes—without broad cytotoxicity—supports its utility as a mechanistic probe and therapeutic candidate [1] [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7